molecular formula C8H7FO3 B8693766 3-Fluoro-2-hydroxy-4-methylbenzoic acid

3-Fluoro-2-hydroxy-4-methylbenzoic acid

Cat. No. B8693766
M. Wt: 170.14 g/mol
InChI Key: JXZNEQQXAKJGEW-UHFFFAOYSA-N
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Patent
US09315458B2

Procedure details

To an aqueous solution (50.0 mL) of sodium chlorite (22.2 g) was added a mixture of 3-fluoro-2-hydroxy-4-methylbenzaldehyde (9.47 g), sodium dihydrogenphosphate (33.2 g) and 2-methyl-2-butene (32.5 mL) in tert-butanol (200 mL)-water (100 mL) under ice-cooling, and the mixture was stirred at the same temperature for 3 hr. The pH of the reaction mixture was adjusted to 2-3 with 2N hydrochloric acid. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (10.5 g) as a crude product. This compound was used in the next step without an additional purification.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.47 g
Type
reactant
Reaction Step Two
Quantity
33.2 g
Type
reactant
Reaction Step Two
Quantity
32.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].[F:5][C:6]1[C:7]([OH:15])=[C:8]([CH:11]=[CH:12][C:13]=1[CH3:14])[CH:9]=[O:10].P([O-])(O)(O)=[O:17].[Na+].CC(=CC)C.Cl>C(O)(C)(C)C.O>[F:5][C:6]1[C:7]([OH:15])=[C:8]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:9]([OH:17])=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Two
Name
Quantity
9.47 g
Type
reactant
Smiles
FC=1C(=C(C=O)C=CC1C)O
Name
Quantity
33.2 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
32.5 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C=CC1C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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